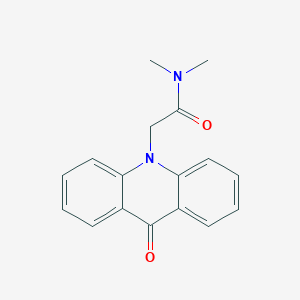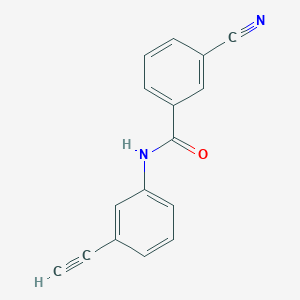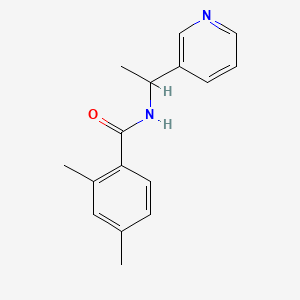
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 64-0802 and is a potent and selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone involves its binding to the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking this receptor, this compound may reduce the pleasurable effects of drugs of abuse, thereby reducing drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone are still being studied. However, studies have shown that this compound has a high affinity for the dopamine D3 receptor and may help in reducing drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it an ideal compound for studying the role of this receptor in drug addiction. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. One of the major directions is to study its potential applications in the treatment of drug addiction. Further studies may also be conducted to understand the biochemical and physiological effects of this compound. Additionally, the synthesis process of this compound may be optimized to increase its availability for research purposes.
Conclusion:
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has potential applications in various fields, including drug addiction treatment. Its high selectivity for the dopamine D3 receptor makes it an ideal compound for studying the role of this receptor in drug addiction. Further research is needed to understand the biochemical and physiological effects of this compound and to optimize its synthesis process for research purposes.
Méthodes De Synthèse
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a complex process that involves several steps. The first step involves the condensation of 2-methyl-5-nitropyrazine with 1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the desired compound.
Applications De Recherche Scientifique
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the treatment of drug addiction. Studies have shown that this compound has a high affinity for the dopamine D3 receptor, which is implicated in drug addiction. By blocking this receptor, this compound may help in reducing drug-seeking behavior.
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-9-17-13(10-16-11)15(19)18-8-4-6-12-5-2-3-7-14(12)18/h9-10,12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCLHFJLKJTZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)









